(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid
Description
This compound is a chiral α-amino acid derivative featuring two orthogonal protecting groups:
- tert-butoxycarbonyl (Boc) on the α-amino group.
- 9-fluorenylmethyloxycarbonyl (Fmoc) on the β-amino group, which is additionally methylated.
Its molecular formula is C₂₄H₂₈N₂O₆ with a molecular weight of 440.50 g/mol . The Boc and Fmoc groups are widely used in peptide synthesis for their orthogonal deprotection strategies: Boc is acid-labile, while Fmoc is base-labile.
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-20(21(27)28)13-26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
JXGWJAPIZKYLJX-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amino group. The synthesis involves multiple steps, including the activation of carboxyl groups and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The protective groups can be selectively removed under specific conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions can be used to remove the Boc and Fmoc groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex molecules without unwanted side reactions.
Biology
In biological research, it is used to study protein structure and function. The compound can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their properties.
Medicine
In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides remain stable and active in the body.
Industry
In the industrial sector, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.
Mechanism of Action
The compound exerts its effects through its protective groups. The Boc and Fmoc groups prevent unwanted reactions during peptide synthesis, ensuring that the desired peptide sequence is obtained. The molecular targets are the amino groups of the amino acids, and the pathways involved include the activation and coupling of carboxyl groups.
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The following table summarizes critical differences between the target compound and analogous derivatives:
Functional and Reactivity Differences
Steric and Electronic Effects: The β-methylamino group in the target compound increases steric hindrance compared to unmodified β-amino derivatives (e.g., the carbamoylamino variant in ). This may reduce nucleophilicity, affecting coupling efficiency in peptide synthesis. Aromatic substituents (e.g., o-tolyl in , 4-fluorobenzyl in ) enhance lipophilicity and may influence membrane permeability in biological applications.
Orthogonal Protection Strategies :
- The dual Boc/Fmoc protection in the target compound allows sequential deprotection, unlike single-protected analogs (e.g., Fmoc-only derivatives in ).
Biological Activity :
- Analogs with indole or phenyl groups (e.g., ) are explored as HIV-1 entry inhibitors, highlighting the role of aromaticity in target binding .
Biological Activity
The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid, commonly referred to as Fmoc-Trp(Boc)-OH, is a derivative of tryptophan that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and cellular assays, which are essential for understanding its therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A tert-butoxycarbonyl (Boc) protecting group.
- A fluorenylmethoxycarbonyl (Fmoc) moiety.
- An amino acid backbone that is crucial for its biological interactions.
The unique structural components contribute to the compound's lipophilicity and potential interactions with various biological targets, enhancing its efficacy in therapeutic applications.
The mechanism of action for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in key metabolic pathways. For instance, it interacts with the InhA enzyme, crucial for fatty acid biosynthesis in Mycobacterium tuberculosis, demonstrating significant inhibitory activity against this pathogen .
- Receptor Binding : The fluorenyl group enhances binding to hydrophobic pockets in target proteins, facilitating effective interaction through hydrogen bonding and π-π stacking .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Mycobacterium tuberculosis : Studies have demonstrated that certain derivatives can effectively inhibit the growth of multi-drug resistant strains of M. tuberculosis .
Neuroprotective Effects
Some analogs have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory Properties
The compound may influence inflammatory pathways by modulating cytokine production and immune responses. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Inhibition of InhA : A study focused on the synthesis and screening of 3-(9H-fluoren-9-yl)pyrrolidine derivatives revealed that specific modifications could enhance inhibitory activity against InhA, highlighting the importance of structural optimization in developing effective antimicrobial agents .
- Antiproliferative Activity : Research on fluorenone derivatives indicated that certain structural modifications could significantly increase antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Fmoc-Trp(Boc)-OH | Antimicrobial | Inhibits InhA enzyme |
| Fluorenone Derivatives | Antiproliferative | Topoisomerase inhibition |
| 9H-Fluorene Analog | Neuroprotective | Modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
